

# N-Butyrylglycine-d7 chemical structure and properties

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Compound of Interest		
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# An In-depth Technical Guide to N-Butyrylglycined7

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **N-Butyrylglycine-d7**. The information is intended for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their studies.

## **Chemical Structure and Properties**

**N-Butyrylglycine-d7** is the deuterated form of N-Butyrylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

#### Chemical Structure:

The chemical structure of **N-Butyrylglycine-d7** features a butyryl group, in which all seven hydrogen atoms have been replaced with deuterium, attached to the nitrogen atom of a glycine molecule.

IUPAC Name: 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid.[1]



Synonyms: N-(1-Oxobutyl)glycine-d7, (Butyrylamino)acetic Acid-d7, N-Butanoylglycine-d7, N-Butyryl-d7-glycine.[2][3]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **N-Butyrylglycine-d7** is presented in Table 1. While specific experimental data for some properties of the deuterated compound are limited, data for the unlabeled N-Butyrylglycine are included for reference.

Table 1: Physicochemical Properties of N-Butyrylglycine-d7 and N-Butyrylglycine

Property	N-Butyrylglycine-d7	N-Butyrylglycine (unlabeled)
CAS Number	Not widely assigned	20208-73-5[2][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> D <sub>7</sub> NO <sub>3</sub> [5]	C <sub>6</sub> H <sub>11</sub> NO <sub>3</sub> [6]
Molecular Weight	152.20 g/mol [1][7]	145.16 g/mol [4][6]
Appearance	Solid, White to off-white	Solid[4]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Water Solubility	Data not available	17.6 g/L (Predicted)[8]
logP	1.1 (Computed)[1]	0.03 (Predicted)[8]

## **Spectroscopic Data**

While a specific Certificate of Analysis with detailed NMR and mass spectra for **N-Butyrylglycine-d7** is not publicly available, the expected spectroscopic characteristics can be inferred from the unlabeled compound and general principles.

 $^1$ H NMR Spectroscopy: The proton NMR spectrum of **N-Butyrylglycine-d7** would be significantly simplified compared to its unlabeled counterpart due to the absence of protons on the butyryl chain. The spectrum would primarily show signals corresponding to the glycine moiety's  $\alpha$ -protons and the amide proton.



 $^{13}$ C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the  $\alpha$ -carbon of the glycine residue. The signals for the deuterated carbons in the butyryl group would be significantly broadened and likely unobserved in a standard  $^{13}$ C NMR experiment.

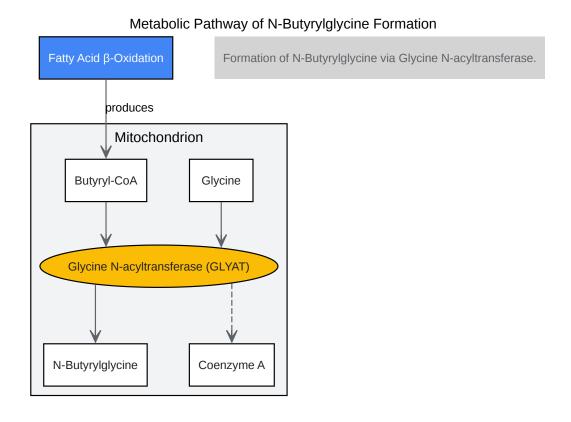
Mass Spectrometry: The mass spectrum of **N-Butyrylglycine-d7** would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of the deuterated butyryl group or parts of the glycine molecule.

## **Biological Role and Metabolic Pathway**

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids with glycine.[5][6] These compounds are typically minor metabolites of fatty acid oxidation. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the levels of specific acylglycines, including N-butyrylglycine, are elevated in biological fluids.[6] This makes them important biomarkers for disease diagnosis and monitoring.

The formation of N-acylglycines is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This enzyme facilitates the conjugation of various acyl-CoA molecules with glycine. The metabolic pathway is depicted in the following diagram.





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Caption: Formation of N-Butyrylglycine via Glycine N-acyltransferase.

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis and analysis of **N-Butyrylglycine-d7**, which are essential for its application in research.

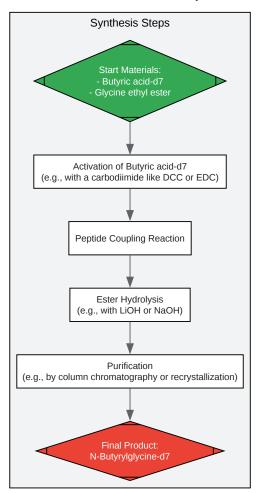
## Synthesis of N-Butyrylglycine-d7

A specific, detailed synthesis protocol for **N-Butyrylglycine-d7** is not readily available in the public domain. However, a general and representative method can be adapted from standard



peptide coupling techniques and the synthesis of other deuterated compounds. The following workflow outlines a plausible synthetic route.

#### General Synthesis Workflow for N-Butyrylglycine-d7



A representative workflow for the synthesis of N-Butyrylglycine-d7.



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Caption: A representative workflow for the synthesis of **N-Butyrylglycine-d7**.

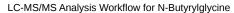
#### Methodology:

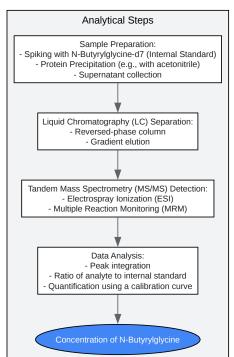
- Activation of Butyric acid-d7: Butyric acid-d7 is activated to form a more reactive species, such as an active ester or an acyl halide. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
- Peptide Coupling: The activated butyric acid-d7 is then reacted with the amino group of a protected glycine, typically glycine ethyl ester, in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate the amide bond formation.
- Ester Hydrolysis: The ethyl ester protecting group on the glycine moiety is removed by hydrolysis, usually under basic conditions using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran or methanol.
- Purification: The crude N-Butyrylglycine-d7 is purified to remove unreacted starting
  materials and byproducts. This can be achieved by techniques such as silica gel column
  chromatography or recrystallization from a suitable solvent system.
- Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

# Quantification of N-Butyrylglycine in Biological Samples using LC-MS/MS

**N-Butyrylglycine-d7** is primarily used as an internal standard for the accurate quantification of endogenous N-butyrylglycine in biological matrices like plasma, urine, or dried blood spots. The following is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).







Workflow for the quantification of N-Butyrylglycine using an internal standard.

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Caption: Workflow for the quantification of N-Butyrylglycine using an internal standard.

#### Methodology:

• Sample Preparation:



- A known amount of the biological sample (e.g., 100 μL of plasma or urine) is taken.
- A precise amount of N-Butyrylglycine-d7 solution (internal standard) is added to the sample.
- Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

#### • LC-MS/MS Analysis:

- Liquid Chromatography: The sample extract is injected onto a reversed-phase LC column (e.g., a C18 column). A gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid is used to separate N-butyrylglycine from other matrix components.
- Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both Nbutyrylglycine and N-Butyrylglycine-d7 are monitored.

#### Data Analysis:

- The peak areas of the MRM transitions for both the analyte (N-butyrylglycine) and the internal standard (N-Butyrylglycine-d7) are integrated.
- The ratio of the analyte peak area to the internal standard peak area is calculated.
- A calibration curve is constructed by analyzing standards with known concentrations of Nbutyrylglycine and a fixed concentration of the internal standard.
- The concentration of N-butyrylglycine in the biological sample is determined by interpolating the peak area ratio from the calibration curve.



Table 2: Example MRM Transitions for N-Butyrylglycine and **N-Butyrylglycine-d7** (Positive Ion Mode)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-Butyrylglycine	146.1	76.1
N-Butyrylglycine-d7	153.1	76.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

### Conclusion

**N-Butyrylglycine-d7** is an essential tool for researchers in the fields of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and precise quantification of N-butyrylglycine, a key biomarker for several metabolic disorders. This guide provides the fundamental chemical, physical, and biological information, along with representative experimental protocols, to facilitate the effective use of this valuable research compound.

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